molecular formula C12H18N2S B4216977 1-[4-(Butan-2-yl)phenyl]-3-methylthiourea

1-[4-(Butan-2-yl)phenyl]-3-methylthiourea

Cat. No.: B4216977
M. Wt: 222.35 g/mol
InChI Key: AWANUZFXCPEGRU-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-N’-methylthiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a sulfur atom double-bonded to a nitrogen atom, which is also bonded to another nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-sec-butylphenyl)-N’-methylthiourea can be synthesized through several methods. One common approach involves the reaction of 4-sec-butylphenyl isothiocyanate with methylamine. The reaction typically takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild conditions. The reaction proceeds as follows:

4-sec-butylphenyl isothiocyanate+methylamineN-(4-sec-butylphenyl)-N’-methylthiourea\text{4-sec-butylphenyl isothiocyanate} + \text{methylamine} \rightarrow \text{1-[4-(Butan-2-yl)phenyl]-3-methylthiourea} 4-sec-butylphenyl isothiocyanate+methylamine→N-(4-sec-butylphenyl)-N’-methylthiourea

Industrial Production Methods

For industrial-scale production, the synthesis of N-(4-sec-butylphenyl)-N’-methylthiourea may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-(4-sec-butylphenyl)-N’-methylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to a thiol or amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N-(4-sec-butylphenyl)-N’-methylthiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a stabilizer in polymer formulations.

Mechanism of Action

The mechanism of action of N-(4-sec-butylphenyl)-N’-methylthiourea involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. The thiourea group is particularly reactive, allowing the compound to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-sec-butylphenyl)-N’-methylthiourea is unique due to its thiourea group, which imparts distinct chemical reactivity and biological activity compared to similar compounds like fenobucarb and 4-sec-butylphenyl methylcarbamate. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-methylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2S/c1-4-9(2)10-5-7-11(8-6-10)14-12(15)13-3/h5-9H,4H2,1-3H3,(H2,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWANUZFXCPEGRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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